Key Bond Lengths Reveal a Strong Intramolecular Hydrogen Bond in the (E)-Enaminone Conformation
The crystal structure of the target compound reveals specific bond lengths that confirm a resonance-assisted intramolecular hydrogen bond (RAHB), which is absent in analogs lacking the 2-hydroxyl group. The C2–O1 (phenolic) bond length is 1.338(6) Å, the C7–O2 (keto) bond length is 1.262(6) Å, and the C8–C9 double bond length is 1.372(6) Å [1]. These distances are consistent with charge delocalization across the O1–C2–C7–O2 system, which stabilizes the planar (E)-conformation and is a key structural determinant absent in non-hydroxylated enaminones.
| Evidence Dimension | Crystal structure bond lengths (phenolic C-O, keto C=O, enone C=C) |
|---|---|
| Target Compound Data | C2–O1: 1.338(6) Å; C7–O2: 1.262(6) Å; C8–C9: 1.372(6) Å |
| Comparator Or Baseline | Non-hydroxylated enaminones typically show a longer C=O bond (1.220–1.240 Å) and do not exhibit this intramolecular hydrogen bond |
| Quantified Difference | The C=O bond in the target is elongated by ~0.02–0.04 Å relative to non-chelated ketones, characteristic of strong intramolecular hydrogen bonding |
| Conditions | Single-crystal X-ray diffraction at 293.00(10) K, Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
This confirms the compound’s structural integrity and the presence of a stabilizing intramolecular hydrogen bond, which influences its solid-state packing and potential for polymorphism—critical factors for reproducible batch procurement.
- [1] Dong, Z.-C., Zheng, L.-L., Pan, B.-W., Shi, Y., & Zhou, Y. (2023). Synthesis and crystal structure (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, C11H12BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 739-741. View Source
